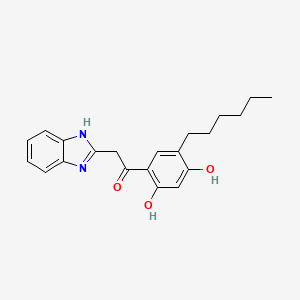

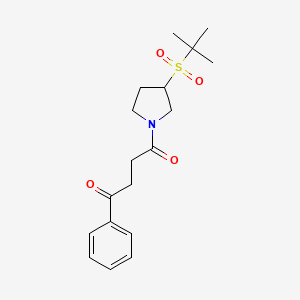

![molecular formula C10H8N4 B2745999 [1,2,4]Triazolo[4,3-a]quinolin-1-amine CAS No. 41569-09-9](/img/structure/B2745999.png)

[1,2,4]Triazolo[4,3-a]quinolin-1-amine

Vue d'ensemble

Description

“[1,2,4]Triazolo[4,3-a]quinolin-1-amine” is a chemical compound that has been studied for its potential antiviral and antimicrobial activities . It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . The compound has been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of “this compound” involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to investigate the binding modes of the proposed compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include aromatic nucleophilic substitution . The conditions of the Michael reaction for the synthesis of compound 3а* have been optimized .Applications De Recherche Scientifique

Anticancer Activity

[1,2,4]Triazolo[4,3-a]quinolin-1-amine derivatives show promise in anticancer research. A study synthesized derivatives with urea linkages and tested them against neuroblastoma and colon carcinoma cell lines, finding significant cytotoxicity in certain compounds (B. N. Reddy et al., 2015). Additionally, derivatives combined with oxadiazole rings demonstrated superior effectiveness compared to some known anticancer agents, highlighting their potential as anticancer drugs (Daiki Kaneko et al., 2020).

Anti-Inflammatory Activity

Novel series of this compound derivatives have been synthesized and evaluated for anti-inflammatory activity. Certain compounds in this series exhibited significant anti-inflammatory effects, comparable or even more potent than standard drugs like ibuprofen (Xian-yu Sun et al., 2008).

Antimicrobial and Antiviral Activities

Compounds derived from this compound have shown potential in antimicrobial and antiviral applications. A study reported the synthesis of novel derivatives with demonstrated antiviral and antimicrobial activities against various pathogens (Morkos A. Henen et al., 2011). Similarly, other synthesized derivatives displayed potent antibacterial and antifungal activities, outperforming some control drugs (R. S. Joshi et al., 2010).

Anticonvulsant Activity

Several derivatives of this compound have been explored for their anticonvulsant properties. One study synthesized a series of derivatives and evaluated them using the maximal electroshock test and the pentylenetetrazol test, finding promising anticonvulsant activity (Zhi-Feng Xie et al., 2005).

DNA Intercalation

Derivatives of this compound have been synthesized as cationic DNA intercalators. Studies involving UV, CD, and luminescence spectroscopy confirmed their ability to intercalate with DNA, making them candidates for further exploration in molecular biology (Marian Hebenbrock & Jens Müller, 2018).

Mécanisme D'action

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]quinolin-1-amine is DNA . The compound intercalates with DNA, which is a crucial process in its mechanism of action .

Mode of Action

This compound interacts with DNA by intercalation . This interaction disrupts the normal function of DNA, leading to changes in the cell. The compound has been found to have a high binding affinity for DNA .

Biochemical Pathways

It is known that the compound’s interaction with dna can lead to downstream effects such as the disruption of dna replication and transcription .

Pharmacokinetics

Molecular docking studies have been performed to evaluate the druggability of new compounds .

Result of Action

The interaction of this compound with DNA leads to molecular and cellular effects. For instance, the compound has been found to exhibit cytotoxicity at certain concentrations . It has also shown promising antiviral activity .

Propriétés

IUPAC Name |

[1,2,4]triazolo[4,3-a]quinolin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUFOJZIEINWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

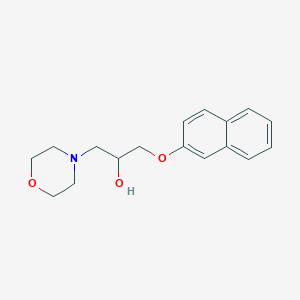

![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)

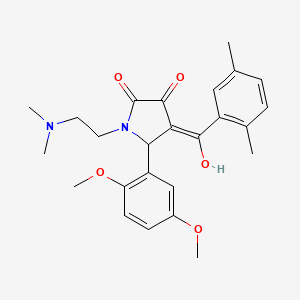

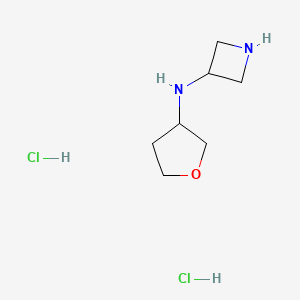

![N-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2745924.png)

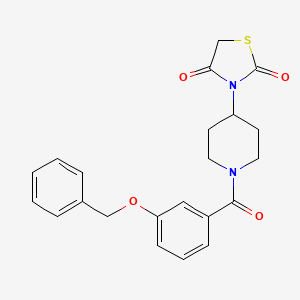

![(Z)-3-[3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2745928.png)

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)

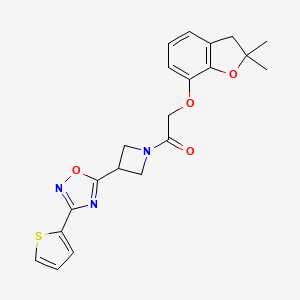

![2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2745932.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)

![2-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2745936.png)